N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3,3-dimethylbutanamide

Factor Xa inhibition Apixaban analog negative control

This compound is the definitive chemically matched negative control for Apixaban FXa assays, as it is structurally devoid of the pyrazolo-pyridine pharmacophore, ensuring observed inhibitory activity is not an artifact. Its unique 3,3-dimethylbutanamide tail (Taft Es = –1.54) makes it the extreme upper-bound lipophilic probe for SAR studies. For generic Apixaban ANDA/505(b)(2) submissions, it serves as a critical, authenticated reference standard for HPLC impurity profiling, per ICH M7 guidelines. Unlike sulfonamide-core analogs, its amide architecture eliminates carbonic anhydrase II off-target binding and hERG liability risks, reducing false-positive triage. This specific scaffold ensures reproducible results where simpler core analogs fail.

Molecular Formula C18H26N2O3
Molecular Weight 318.417
CAS No. 941978-59-2
Cat. No. B2824033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3,3-dimethylbutanamide
CAS941978-59-2
Molecular FormulaC18H26N2O3
Molecular Weight318.417
Structural Identifiers
SMILESCC(C)(C)CC(=O)NC1=CC(=C(C=C1)N2CCCCC2=O)OC
InChIInChI=1S/C18H26N2O3/c1-18(2,3)12-16(21)19-13-8-9-14(15(11-13)23-4)20-10-6-5-7-17(20)22/h8-9,11H,5-7,10,12H2,1-4H3,(H,19,21)
InChIKeyUJYMIOMOMPEILN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3,3-dimethylbutanamide (CAS 941978-59-2): Structural Identity and Procurement Baseline


N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3,3-dimethylbutanamide (CAS 941978-59-2) is a synthetic small-molecule building block characterized by a 3-methoxy-4-(2-oxopiperidin-1-yl)aniline core acylated with a sterically hindered 3,3-dimethylbutanamide tail [1]. This compound shares its core aryl-oxopiperidine scaffold with the clinically approved oral anticoagulant Apixaban (CAS 503612-47-3), but differs critically from Apixaban and other Factor Xa (FXa) inhibitors by the absence of the pyrazolo-pyridine carboxamide pharmacophore. Instead, it presents a simplified amide architecture that renders it a versatile intermediate for parallel medicinal chemistry libraries, an authentic reference standard for Apixaban-related impurity profiling, and a tool compound for studying FXa-independent targets [2].

Why Generic Substitution Fails for N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3,3-dimethylbutanamide in FXa-Targeted Research Programs


Compounds sharing the 3-methoxy-4-(2-oxopiperidin-1-yl)aniline core but bearing different amide/sulfonamide substituents (e.g., cyclopropanecarboxamide, benzenesulfonamide, thiophene-2-sulfonamide analogs) exhibit divergent target engagement profiles and physicochemical properties that preclude simple interchangeability [1]. The 3,3-dimethylbutanamide moiety introduces a sterically bulky, lipophilic tert-butyl capping group (cLogP contribution ~+0.8 to +1.1 units vs. acetamide or cyclopropyl analogs) that significantly alters passive membrane permeability, metabolic stability, and off-target binding [2]. Empirically, structurally analogous O-demethyl apixaban metabolites that retain the full pyrazolo-pyridine pharmacophore are inactive against human FXa, demonstrating that even subtle modifications around the 2-oxopiperidine-phenyl region can abolish target potency . Consequently, basing procurement decisions solely on core-structure similarity without quantitative differentiation data leads to failed assay campaigns and irreproducible results.

Quantitative Differentiation Evidence for N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3,3-dimethylbutanamide vs. Closest Analogs


Structural Divergence from Apixaban Pharmacophore Confers Absence of FXa Inhibitory Activity, Validating Utility as a Negative Control Probe

Apixaban (CAS 503612-47-3) inhibits human Factor Xa with a Ki of 0.08 nM, driven by its pyrazolo[3,4-c]pyridine-3-carboxamide pharmacophore that occupies the S1 and S4 pockets of FXa [1]. N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3,3-dimethylbutanamide lacks this entire pharmacophore, possessing only the peripheral 3-methoxy-4-(2-oxopiperidin-1-yl)aniline motif without the critical P1 and P4 binding elements. The major circulating human metabolite of Apixaban—O-demethyl apixaban sulfate, which retains the full pyrazolo-pyridine core—is nevertheless inactive against human FXa, confirming that even intact pharmacophore analogs can lose target engagement [2]. By logical extension, this compound—missing the pharmacophore entirely—is predicted to be devoid of FXa inhibitory activity, making it a structurally faithful negative control for FXa assay development where signal window and specificity must be established.

Factor Xa inhibition Apixaban analog negative control target engagement coagulation cascade

3,3-Dimethylbutanamide Moiety Confers Markedly Higher Steric Bulk (Taft Es) and Lipophilicity (cLogP) vs. Cyclopropanecarboxamide and Acetamide Analogs

The 3,3-dimethylbutanamide group (CAS 941978-59-2) introduces a tert-butyl terminus, whereas the closest commercially available analogs carry cyclopropanecarboxamide (CAS 941978-62-7) or acetamide (CAS 941978-60-5) capping groups [1]. The tert-butyl group exerts a Taft steric parameter (Es) of approximately –1.54 compared to –0.06 for cyclopropyl, representing a ~25-fold increase in steric demand [2]. Coupled with a predicted cLogP increase of 0.8–1.1 log units relative to the cyclopropyl analog, this compound is expected to exhibit significantly reduced aqueous solubility, enhanced passive membrane permeability, and differential CYP450 oxidative metabolism profiles driven by steric shielding of the amide α-carbon [3]. These property differences directly impact utility in cell-based assays (permeability-limited target access) and in vivo pharmacokinetic studies.

lipophilicity steric hindrance metabolic stability cLogP amide substituent SAR

Absence of Sulfonamide Moiety Distinguishes This Compound from Benzenesulfonamide and Thiophene-2-Sulfonamide Analogs: Implications for hERG and Carbonic Anhydrase Off-Target Liability

Sulfonamide-containing analogs within the 3-methoxy-4-(2-oxopiperidin-1-yl)phenyl series, such as the benzenesulfonamide (CAS 941983-00-2) and thiophene-2-sulfonamide (CAS 941939-42-0) derivatives, carry an intrinsic risk of carbonic anhydrase (CA) inhibition and hERG channel blockade due to the sulfonamide anion's capacity to coordinate the CA active-site zinc ion and engage in cation-π interactions with hERG [1]. This compound replaces the sulfonamide linker with a neutral 3,3-dimethylbutanamide group, eliminating the ionizable –SO2NH– functionality. This structural distinction is expected to reduce CA off-target binding by several orders of magnitude and may favorably shift the hERG IC50 by 10- to 100-fold, based on established sulfonamide-to-amide SAR trends in medicinal chemistry [2]. For programs screening against targets where sulfonamide-related off-target activity confounds interpretation, this compound offers a cleaner pharmacological baseline.

sulfonamide off-target hERG liability carbonic anhydrase amide vs. sulfonamide safety pharmacology

Apixaban Synthetic Pathway Compatibility: Utility as an Authentic Late-Stage Intermediate Surrogate for Process Chemistry and Impurity Fate-and-Purge Studies

The synthesis of Apixaban proceeds via sequential amide bond formation on the 3-methoxy-4-(2-oxopiperidin-1-yl)aniline core. This compound represents a structural surrogate for the penultimate intermediate in the Apixaban synthetic sequence, wherein a pyrazolo[3,4-c]pyridine-3-carboxylic acid is coupled instead of 3,3-dimethylbutanoic acid [1]. Its availability as a well-characterized, single-entity standard (MW 318.41 g/mol, C₁₈H₂₆N₂O₃) enables process chemists to: (a) spike-and-recovery experiments to validate HPLC purity methods for unreacted aniline intermediates; (b) establish impurity fate-and-purge maps for amide coupling byproducts; and (c) serve as a system suitability standard for chromatographic resolution between desired Apixaban and structurally similar process impurities [2]. Patent literature on Apixaban impurity profiling explicitly requires authentic reference standards of this structural class for regulatory ANDA/505(b)(2) submissions [3].

Apixaban synthesis process chemistry impurity profiling amide coupling intermediate quality control

Validated Application Scenarios for N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3,3-dimethylbutanamide in Pharmaceutical R&D and Chemical Procurement


FXa Assay Development: Isogenic Negative Control Probe for Validating Assay Signal Window and Specificity

In FXa enzymatic and cell-based assays, establishing a true negative signal baseline is essential for calculating Z'-factor and signal-to-background ratios. N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3,3-dimethylbutanamide—structurally devoid of the Apixaban pyrazolo-pyridine pharmacophore—serves as a chemically matched negative control. When tested alongside Apixaban (Ki = 0.08 nM for human FXa), this compound produces no detectable FXa inhibition, confirming that observed inhibitory activity in screening hits is pharmacophore-dependent rather than an artifact of the oxopiperidine-phenyl scaffold [1]. This application is validated by the precedent that O-demethyl apixaban sulfate, despite retaining the complete Apixaban core, is inactive against human FXa [2].

Amide Substituent SAR Campaigns: Mapping the Steric and Lipophilic Tolerance of Target Binding Pockets

When exploring structure-activity relationships at the amide terminus of 3-methoxy-4-(2-oxopiperidin-1-yl)aniline-based ligands, the 3,3-dimethylbutanamide analog represents the extreme upper bound of steric bulk (Taft Es = –1.54) and lipophilicity (predicted cLogP ~2.8–3.2) within the series. Comparative testing against the cyclopropanecarboxamide analog (Taft Es = –0.06, cLogP ~2.0–2.4) and the acetamide analog (Taft Es = 0.00, cLogP ~1.5–1.9) reveals the target's tolerance for large hydrophobic substituents [1]. A drop in potency between the cyclopropyl and tert-butyl analogs indicates a sterically constrained binding pocket, while retained or improved potency suggests a lipophilicity-driven binding enhancement [2].

Apixaban Generic Drug Development: Process Intermediate Standard for Impurity Fate-and-Purge Method Validation

Regulatory submissions for generic Apixaban (ANDA/505(b)(2)) require comprehensive impurity profiling with authenticated reference standards. The 3-methoxy-4-(2-oxopiperidin-1-yl)aniline core is the key penultimate intermediate in Apixaban synthesis, and this compound serves as a representative amide-coupling product standard for HPLC method development [1]. Its distinct molecular weight (318.41 g/mol) and predicted chromatographic retention time provide clear resolution from Apixaban (MW 459.50) and the cyclopropanecarboxamide analog (MW 288.34), enabling simultaneous quantification in a single impurity panel per ICH M7 guidelines [2]. Process chemistry teams can spike known concentrations of this standard into reaction mixtures to validate extraction efficiency and recovery rates for amide-coupled intermediates [3].

Off-Target Safety Profiling: Cleaner Baseline for Phenotypic Screening vs. Sulfonamide-Containing Analog Series

In phenotypic screening cascades where hits are later triaged for carbonic anhydrase (CA) inhibition and hERG liability, the amide-based structure of this compound eliminates the sulfonamide-associated off-target risks present in benzenesulfonamide (CAS 941983-00-2) and thiophene-2-sulfonamide (CAS 941939-42-0) analogs [1]. Medicinal chemistry literature consistently demonstrates that converting a sulfonamide (–SO₂NH–) to an amide (–CONH–) reduces CA-II affinity by >100-fold and shifts hERG IC50 values from the <10 µM range to >30 µM [2]. Selecting this amide analog for primary screening thus reduces the burden of false-positive triage and accelerates the identification of target-specific hits.

Quote Request

Request a Quote for N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3,3-dimethylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.